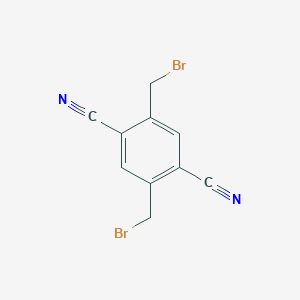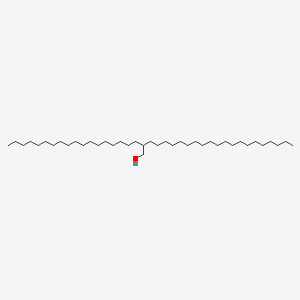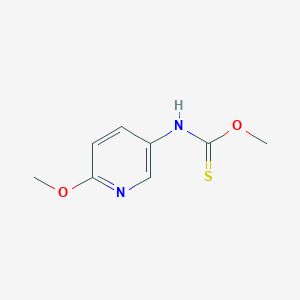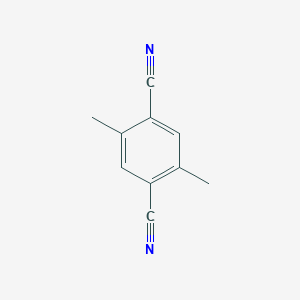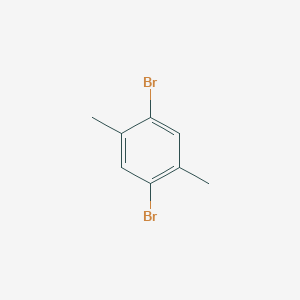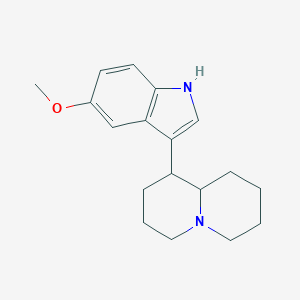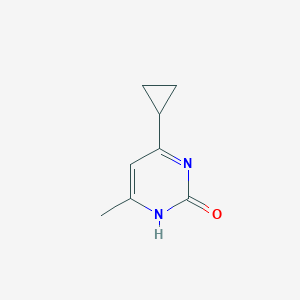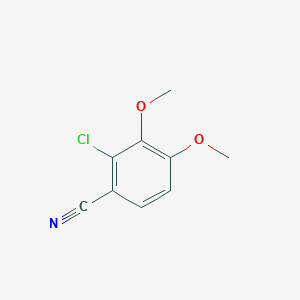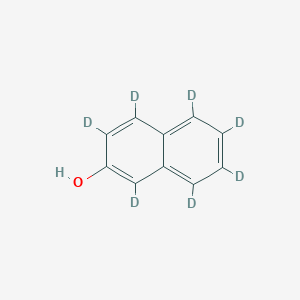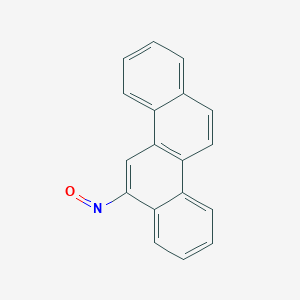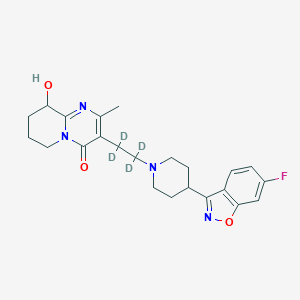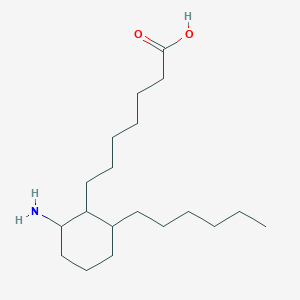
1-(2-Chloropyridin-4-yl)-3-isopropylurea
Descripción general
Descripción
The compound “1-(2-Chloropyridin-4-yl)-3-isopropylurea” is likely a derivative of chloropyridine, which is a class of compounds characterized by a pyridine ring (a six-membered aromatic ring with one nitrogen atom) substituted with a chlorine atom .
Synthesis Analysis
While specific synthesis methods for “1-(2-Chloropyridin-4-yl)-3-isopropylurea” are not available, chloropyridine derivatives are often synthesized through nucleophilic substitution reactions.Molecular Structure Analysis
The molecular structure of chloropyridine derivatives is characterized by the presence of a halogen atom, which significantly affects the electronic properties of the molecule.Chemical Reactions Analysis
Compounds like “1-(2-Chloropyridin-4-yl)-3-isopropylurea” often participate in reactions that exploit the reactivity of the chloro group and the urea functionality.Physical And Chemical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure, particularly the presence of electronegative atoms like chlorine which can affect boiling points, melting points, and solubility.Direcciones Futuras
While specific future directions for “1-(2-Chloropyridin-4-yl)-3-isopropylurea” are not available, research into similar compounds is ongoing. For example, a study on the effect of 1-(2-chloropyridin-4-yl)-3-phenylurea (CPPU) on the optical parameters and internal quality of ‘Xuxiang’ kiwifruit during growth has been conducted .
Propiedades
IUPAC Name |
1-(2-chloropyridin-4-yl)-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6(2)12-9(14)13-7-3-4-11-8(10)5-7/h3-6H,1-2H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOOJCAAVHUJIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560567 | |
| Record name | N-(2-Chloropyridin-4-yl)-N'-propan-2-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridin-4-yl)-3-isopropylurea | |
CAS RN |
116681-70-0 | |
| Record name | N-(2-Chloropyridin-4-yl)-N'-propan-2-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one](/img/structure/B47685.png)
